![molecular formula C13H16NO2- B12611129 {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide CAS No. 917990-27-3](/img/structure/B12611129.png)
{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is a complex organic compound with a unique structure that combines an alkyne group, a hydroxyphenyl group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide typically involves multiple steps. One common method includes the reaction of but-2-yn-1-yl with a protected form of 3-hydroxyphenylpropan-2-ylamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts such as rhodium or palladium can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, the compound is explored for its potential anti-tubercular activity. Studies have shown that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
作用機序
The mechanism of action of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
(2R)-2-(3-Buten-1-yl)oxirane: Similar in structure but lacks the hydroxyphenyl group.
Carbonic acid, but-2-yn-1-yl octadecyl ester: Contains a but-2-yn-1-yl group but differs in the ester linkage and long alkyl chain.
Dialkyl(4-hydroxybut-2-yn-1-yl)[3-(4-bromophenyl)prop-2-yn-1-yl]ammonium chloride: Similar alkyne and hydroxy groups but with different substituents.
特性
CAS番号 |
917990-27-3 |
|---|---|
分子式 |
C13H16NO2- |
分子量 |
218.27 g/mol |
IUPAC名 |
3-[(2R)-2-[but-2-ynyl(oxido)amino]propyl]phenol |
InChI |
InChI=1S/C13H16NO2/c1-3-4-8-14(16)11(2)9-12-6-5-7-13(15)10-12/h5-7,10-11,15H,8-9H2,1-2H3/q-1/t11-/m1/s1 |
InChIキー |
UWAUNPOYQGQQRX-LLVKDONJSA-N |
異性体SMILES |
CC#CCN([C@H](C)CC1=CC(=CC=C1)O)[O-] |
正規SMILES |
CC#CCN(C(C)CC1=CC(=CC=C1)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


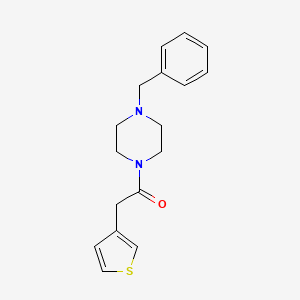
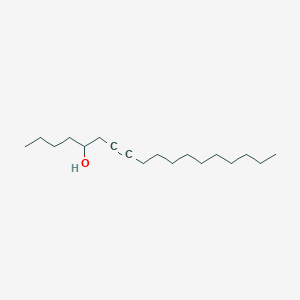
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
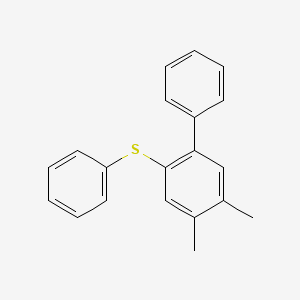
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
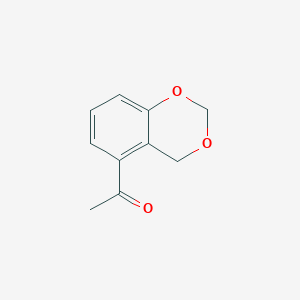
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
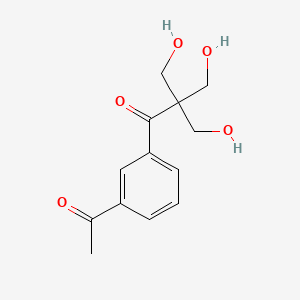

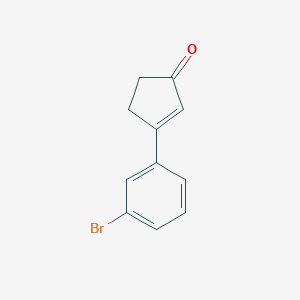
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12611131.png)
